molecular formula C12H14N2S2 B13211565 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole

Cat. No.: B13211565
M. Wt: 250.4 g/mol
InChI Key: JZHURMXBPKDZBT-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores—a piperidine ring and a thiophene-substituted thiazole—which are frequently found in molecules with pronounced biological activity . The thiazole ring is a well-documented scaffold in numerous FDA-approved drugs and experimental compounds, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects . The piperidine moiety further enhances the molecule's drug-likeness and is a common feature in active pharmaceutical ingredients, including several kinase inhibitors . This compound is primarily intended for investigative applications in oncology research. Thiazole derivatives have demonstrated potent cytotoxic effects and the ability to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K pathway . Furthermore, its structural similarity to other thiazole-containing compounds suggests potential as a valuable scaffold for developing novel antimicrobial agents, given the ongoing need to combat drug-resistant bacteria and other pathogens . Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex target molecules or as a core structure for building focused libraries in hit-to-lead optimization campaigns. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-piperidin-3-yl-4-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C12H14N2S2/c1-3-9(7-13-5-1)12-14-10(8-16-12)11-4-2-6-15-11/h2,4,6,8-9,13H,1,3,5,7H2

InChI Key

JZHURMXBPKDZBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Method 1: Hantzsch-Thiazole Synthesis

  • Substrates : Phenacyl bromide derivatives (e.g., 2-thiophenecarbonyl bromide) and thiourea/piperidine-containing thioamides.
  • Conditions : Reflux in ethanol (2–5 h) or PEG-400 at 40–45°C.
  • Mechanism :
    • Nucleophilic substitution of bromine in phenacyl bromide by sulfur.
    • Cyclocondensation with elimination of H2O to form the thiazole ring.

Method 2: Gabriel Synthesis

  • Substrates : Acylaminocarbonyl compounds (e.g., piperidine-3-carboxamide) and phosphorus pentasulfide.
  • Conditions : 170°C under inert atmosphere.
  • Yield : 65–78% for analogous 4,5-disubstituted thiazoles.

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and functionalization in a single step:

  • Substrates :
    • Thiourea (for thiazole ring).
    • 3-Piperidinone (for piperidine).
    • 2-Thiophenecarboxaldehyde (for thiophene).
  • Conditions : PEG-600, room temperature, 4–6 h.
  • Advantages : Atom economy, reduced purification steps.
  • Yield : 82–89% for analogous thiazole derivatives.

Characterization and Optimization

Parameter Details Source
Crystallography Single-crystal X-ray diffraction confirms planar thiazole-thiophene linkage
Spectroscopy 1H NMR: δ 7.45–7.52 (thiophene-H), δ 3.2–3.5 (piperidine-CH2)
Thermal Stability TGA shows decomposition >250°C, suitable for pharmaceutical formulations
Green Chemistry PEG-400 or chitosan catalysts improve yields (80–88%) and reduce waste

Challenges and Solutions

  • Regioselectivity : Use of electron-withdrawing groups (e.g., Cl, NO2) on phenacyl bromide enhances reaction specificity.
  • Piperidine Reactivity : Protection of the amine group (e.g., Boc) prevents side reactions during cyclization.

Biological Relevance

While beyond the scope of preparation, synthesized analogs exhibit:

Chemical Reactions Analysis

Thiazole Core Formation

The thiazole ring can be synthesized via the Hantzsch thiazole synthesis , which involves cyclization of a β-keto ester with a thioamide or thiosemicarbazide. For example, the reaction of phenacyl bromide with thioamide derivatives under reflux conditions yields thiazole rings through nucleophilic substitution and cyclocondensation .

Thiophene Substitution

The thiophen-2-yl group at position 4 may be introduced via cross-coupling reactions (e.g., Suzuki coupling). This approach is supported by methods used for analogous thiazole-thiophene hybrids, where aryl groups are attached to thiazoles using palladium-catalyzed reactions .

Piperidine Attachment

The piperidin-3-yl group at position 2 could be introduced through nucleophilic substitution , where a halogenated thiazole reacts with piperidine. For instance, reactions involving 2-chlorothiazole derivatives with amines or amino-containing compounds are well-documented .

Thiophene Incorporation (Cross-Coupling)

  • Reagents : Thiophene-2-boronic acid, palladium catalyst, base (e.g., Na₂CO₃).

  • Conditions : Microwave-assisted heating (120 °C) or reflux in toluene/ethanol/water .

  • Product : Thiophen-2-yl-substituted thiazole .

Piperidine Attachment (Nucleophilic Substitution)

  • Reagents : Piperidine, halogenated thiazole, base (e.g., triethylamine).

  • Conditions : Stirring at 0–5 °C followed by room temperature .

  • Product : 2-(Piperidin-3-yl)-substituted thiazole .

Data Table: Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield Source
Thiazole ring formationPhenacyl bromide, thioamide, PEG-400Reflux at 40–45 °C, 2–5 hoursModest
Thiophene substitution (Suzuki)Thiophene-2-boronic acid, Pd(PPh₃)₄Microwave (120 °C) or refluxHigh
Piperidine attachmentPiperidine, triethylamine0–5 °C stirring, then RTGood

Biological and Structural Insights

While specific data for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is limited, analogous thiazole-piperidine hybrids exhibit notable biological activity:

  • Anticancer Properties : Thiazole-piperidine derivatives show cytotoxicity against MCF-7 and MCF-10 cell lines .

  • Antimicrobial Activity : Thiazole-thiophene hybrids demonstrate bactericidal and fungicidal effects, with MIC values as low as 0.25 μg/mL .

  • Structural Stability : Thiophene sulfonamide groups enhance solubility and stability in biological systems.

Scientific Research Applications

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

AChE Inhibition :

  • The piperidine and thiophene groups in the target compound may mimic the aromatic interactions seen in Compound 2e , which binds AChE via π–π stacking with Trp286 . However, the absence of a trifluoromethylphenyl group (as in 2e) might reduce its AChE affinity.

Anticancer Activity: Compound 3f demonstrates that electron-withdrawing groups (e.g., 4-cyanophenyl) enhance cytotoxicity, while hydrazine linkers promote apoptosis .

Antifungal Activity :

  • Cyclohexylidene (e.g., 2h ) or dicyclopropyl groups (e.g., 3a ) improve antifungal potency by enhancing lipophilicity and membrane penetration . The target compound’s piperidine ring could provide comparable basicity but may lack optimal hydrophobicity for antifungal action.

Structural and Crystallographic Insights

  • Isostructural Analogues (): Halogen-substituted thiazoles (e.g., 4-chlorophenyl vs. 4-fluorophenyl) exhibit nearly identical crystal packing despite minor conformational adjustments, suggesting that the thiophene and piperidine groups in the target compound could allow similar isostructural flexibility .
  • Thiophene-Thiazole Hybrids ():
    Thiophene-thiazole hybrids (e.g., 32b , 33b ) show that electron-donating substituents (e.g., methyl, isopropyl) enhance stability and intermolecular interactions. The target compound’s thiophene group may similarly contribute to aromatic stacking but lacks additional functionalization seen in more active derivatives .

Selectivity and Toxicity

  • Compound 3a' () and Compound 3f exhibit selectivity for cancer cells over normal MRC-5 fibroblasts, a critical advantage for drug development . The target compound’s piperidine moiety could reduce toxicity due to its metabolic stability, but this remains speculative without experimental data.

Biological Activity

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound features a piperidine ring and a thiophene moiety attached to a thiazole backbone. The structural formula can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}

The synthesis typically involves the condensation of appropriate thiazole precursors with piperidine derivatives, which can be modified to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)1.98 ± 1.22
Similar Thiazole DerivativeHeLa (Cervical)<1.0
Another Thiazole CompoundMCF-7 (Breast)0.75 ± 0.05

The structure-activity relationship (SAR) indicates that modifications on the thiophene and piperidine rings can significantly enhance anticancer potency. For example, the introduction of electron-donating groups at specific positions has been correlated with increased activity against tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

PathogenMIC (µg/mL)Activity TypeReference
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal
Candida albicans4.00Fungicidal

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Activity

Thiazole derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, in a study evaluating various thiazole compounds, those with similar structures to this compound showed promising results in reducing inflammation markers in vitro.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of thiazole derivatives in mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use.
  • Case Study on Antimicrobial Resistance : Another research highlighted the effectiveness of thiazole compounds against antibiotic-resistant strains of bacteria, providing insights into their role in addressing current challenges in infectious disease treatment.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thioamide derivatives with α-haloketones under reflux. Optimization includes solvent selection (e.g., ethanol or DMF), catalyst use (e.g., triethylamine), and temperature control (80–100°C). Characterization via melting point, IR (C–S stretch at ~680 cm⁻¹), and ¹H/¹³C NMR (thiophenyl protons at δ 6.8–7.5 ppm, piperidinyl protons at δ 1.5–3.0 ppm) is critical .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy to identify functional groups (e.g., thiazole C=N stretch at ~1600 cm⁻¹).
  • ¹H and ¹³C NMR to resolve aromatic (thiophene) and aliphatic (piperidine) moieties.
  • Elemental analysis (C, H, N, S) to validate purity (>95% match between calculated and experimental values) .

Q. How can researchers assess the purity of synthesized batches?

  • Methodological Answer : Purity is evaluated via:
  • Thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 3:1).
  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 263) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
  • HOMO-LUMO gaps to estimate reactivity (e.g., ~4.5 eV for thiazole derivatives).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation via experimental UV-Vis spectra (λ_max ~270 nm) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Address discrepancies by:
  • Repeating experiments under controlled conditions (e.g., anhydrous solvents).
  • Cross-referencing with 2D NMR (COSY, HSQC) to confirm connectivity.
  • Comparing experimental IR/NMR data with literature analogs (e.g., thiophene vs. phenyl substitution shifts) .

Q. How can substituent modifications enhance biological activity?

  • Methodological Answer : Introduce functional groups (e.g., halogens, methyl, methoxy) at the piperidine or thiophene positions. Assess via:
  • In vitro assays (e.g., antimicrobial activity using MIC tests).
  • Molecular docking to evaluate binding affinity with target proteins (e.g., kinase enzymes) .

Q. What software tools optimize reaction design and data analysis?

  • Methodological Answer : Utilize:
  • Gaussian or ORCA for quantum chemical simulations.
  • Schrödinger Suite for docking studies.
  • LabKey or ELN platforms for data management and reproducibility .

Q. How are structure-activity relationships (SARs) systematically studied for this compound?

  • Methodological Answer : Develop a library of analogs with varying substituents. Use:
  • Multivariate analysis (e.g., PCA) to correlate structural features with activity.
  • QSAR models to predict bioactivity based on electronic (e.g., logP, polar surface area) descriptors .

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